molecular formula C8H15Cl2N3O B1384053 2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride CAS No. 2059950-46-6

2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride

Cat. No. B1384053
M. Wt: 240.13 g/mol
InChI Key: JOYUFAXULLIICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride (APED), is a type of pyrazole-based compound that is used in various scientific research applications. It has a wide range of applications, from biochemical and physiological effects to lab experiments and future directions.

Scientific Research Applications

Vibrational and Molecular Docking Study

  • Application : The compound has been analyzed for its molecular structure, vibrational spectra, and HOMO-LUMO analysis. It shows potential in nonlinear optical properties and may exhibit inhibitory activity against kinesin spindle protein (KSP), suggesting applications in molecular docking and spectroscopy (ShanaParveen et al., 2016).

Alkylation and Ring Closure Reactions

  • Application : This compound serves as a starting material in alkylation and ring closure reactions, which can generate a structurally diverse library of compounds. These applications are significant in synthetic chemistry for developing new chemical entities (Roman, 2013).

Antimicrobial Activity

  • Application : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These compounds exhibited significant to moderate antimicrobial properties, indicating potential uses in developing new antimicrobial agents (Sid et al., 2013).

Hydrogen-Bonded Chain and Ribbon Formation

  • Application : Investigations into the crystal structure of related compounds have led to insights into hydrogen-bonded chain and ribbon formations. This is relevant in materials science and crystallography (Quiroga et al., 2010).

Spectroscopic and Computational Studies

  • Application : The compound has been studied for its spectroscopic properties and molecular geometry, with implications in the field of computational chemistry and molecular physics (Jayasudha et al., 2020).

properties

IUPAC Name

2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6(2)11-5-7(4-10-11)8(12)3-9;;/h4-6H,3,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYUFAXULLIICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride
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2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride
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2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride
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2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride
Reactant of Route 5
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2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride
Reactant of Route 6
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2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride

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